molecular formula C14H20BNO5S B13654494 N-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)acetamide

N-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)acetamide

Cat. No.: B13654494
M. Wt: 325.2 g/mol
InChI Key: PWQHZRRQEZMDHH-UHFFFAOYSA-N
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Description

N-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)acetamide (CAS: 214360-60-8) is a boronic ester-containing acetamide derivative widely used in organic synthesis and medicinal chemistry. Its structure features a sulfonylacetamide group attached to a phenyl ring bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at the para position. This compound serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl systems critical to drug discovery and materials science .

Its molecular formula is C₁₄H₁₉BNO₅S, with an average molecular mass of 339.18 g/mol .

Properties

IUPAC Name

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO5S/c1-10(17)16-22(18,19)12-8-6-11(7-9-12)15-20-13(2,3)14(4,5)21-15/h6-9H,1-5H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWQHZRRQEZMDHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)acetamide typically involves the reaction of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with a sulfonyl chloride derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)acetamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other biologically active molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings

Substituent Position Effects :

  • Para-boronate derivatives (e.g., 214360-60-8) exhibit higher yields (93%) in Suzuki couplings compared to ortho-/meta-boronates due to reduced steric hindrance .
  • Fluorinated analogs (e.g., 1150271-67-2) show improved metabolic stability in drug candidates, attributed to fluorine’s electronegativity and resistance to oxidation .

Synthetic Efficiency :

  • Ir-catalyzed C-H borylation (e.g., 3,5-diboronate synthesis) achieves moderate yields (77%) but requires chromatographic purification due to mixed regioisomers .
  • Pd-catalyzed methods (e.g., pyridine boronate synthesis) are preferred for heterocyclic systems but lack reported yields in available data .

Biological Relevance: Sulfonylacetamide groups enhance hydrogen-bonding interactions with protease active sites, as seen in noncovalent inhibitors targeting viral proteases . tert-Butyl substituents (e.g., 1256359-83-7) improve pharmacokinetic properties by reducing enzymatic degradation .

Physicochemical Properties

  • Solubility : Boronate esters are typically lipophilic, but polar substituents (e.g., sulfonyl groups) enhance aqueous solubility. For example, 214360-60-8 is soluble in DMSO and dichloromethane .
  • Thermal Stability : Pyridine-based boronates (e.g., 1220220-21-2) exhibit higher thermal stability (predicted boiling point: 451.8°C) compared to phenyl analogs .

Biological Activity

N-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)acetamide is a compound of interest due to its potential biological activities. It contains a dioxaborolane moiety, which has been associated with various pharmacological properties. This article reviews the biological activity of this compound, focusing on its inhibitory effects on specific kinases and its cytotoxicity in different cell lines.

Chemical Structure and Properties

The compound's chemical formula is C19H24BNO4SC_{19}H_{24}BNO_4S, with a molecular weight of 373.27 g/mol. It features a sulfonamide group and a dioxaborolane structure that contributes to its biological activity.

Biological Activity Overview

Research indicates that compounds containing dioxaborolane structures can exhibit significant biological activities, particularly as inhibitors of various kinases. The following sections summarize key findings related to the biological activity of this compound.

Kinase Inhibition

Recent studies have highlighted the compound's inhibitory effects on several kinases:

  • GSK-3β Inhibition :
    • The compound demonstrated potent inhibition against GSK-3β with an IC50 value in the low nanomolar range (approximately 8 nM) .
    • Comparative studies showed that modifications in the sulfonamide or amide groups influenced potency and selectivity towards GSK-3β and other kinases like IKK-β and ROCK-1.
  • Cytotoxicity :
    • Cytotoxicity assays performed on HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells) indicated variable effects depending on concentration.
    • At concentrations up to 10 µM, certain derivatives exhibited no significant decrease in cell viability, suggesting a favorable safety profile .

Anti-inflammatory Activity

The compound was also evaluated for its anti-inflammatory properties:

  • Nitric Oxide (NO) Production :
    • It significantly reduced NO levels in BV-2 microglial cells at concentrations as low as 1 µM.
  • IL-6 Levels :
    • The compound decreased IL-6 production but did not significantly affect TNF-α levels, indicating selective anti-inflammatory activity .

Data Tables

Activity IC50 Value (nM) Cell Line Effect
GSK-3β Inhibition8N/APotent inhibitor
Cytotoxicity (10 µM)N/AHT-22No significant decrease
Cytotoxicity (10 µM)N/ABV-2No significant decrease
NO Reduction1BV-2Significant reduction
IL-6 ReductionN/ABV-2Significant reduction

Case Studies

Several case studies have explored the biological impact of similar compounds:

  • GSK-3β Inhibitors :
    • A study demonstrated that structural modifications could enhance selectivity for GSK-3β while maintaining low toxicity across various cell lines .
  • Inflammation Models :
    • In models of neuroinflammation, compounds similar to this compound showed promise in reducing inflammatory markers without compromising cell viability .

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